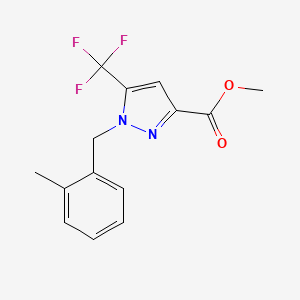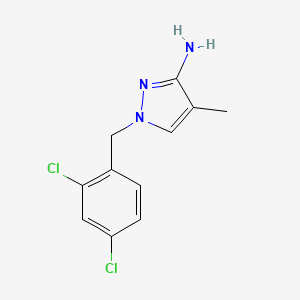![molecular formula C19H20F3N5O2 B10905562 Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)
Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl Group Addition: The cyclopropyl group is typically introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Esterification: The final step involves esterification to form the ethyl acetate moiety, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The trifluoromethyl group and other substituents can be involved in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) are employed.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[3,4-b]pyridine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are crucial for binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Uniqueness
Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H20F3N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C19H20F3N5O2/c1-3-26-9-12(8-23-26)14-7-13(19(20,21)22)16-17(11-5-6-11)25-27(18(16)24-14)10-15(28)29-4-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
LXQBQZHBVUVANW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)



![1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B10905501.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905503.png)

![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)

![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)

